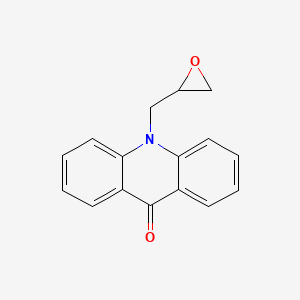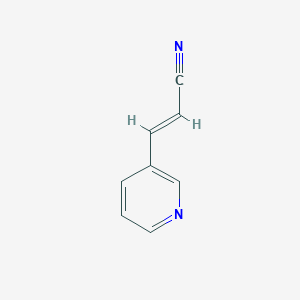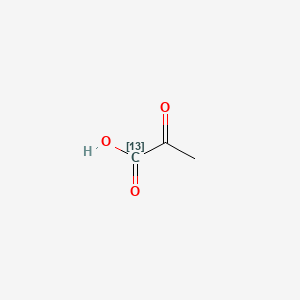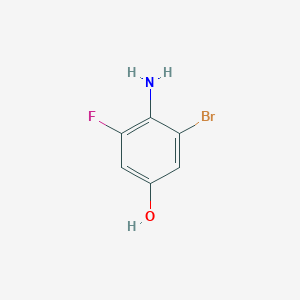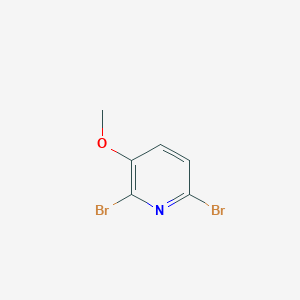
2,6-Dibromo-3-methoxypyridine
Übersicht
Beschreibung
2,6-Dibromo-3-methoxypyridine is an organic compound with the molecular formula C6H5Br2NO . It has a molecular weight of 266.92 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-3-methoxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2,6-Dibromo-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 266.92 .Wissenschaftliche Forschungsanwendungen
The synthetic methods of 2-pyridone have been extensively reviewed and are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation, producing 2-pyridones in good-to-high yields .
Another interesting application is the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
-
Synthesis of 2-Pyridones
- Application: 2-Pyridones are key heterocycles that have attracted a great deal of attention due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Method: A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation, producing 2-pyridones in good-to-high yields .
- Results: The synthesis of 2-pyridones has been achieved with good-to-high yields .
-
Synthesis of Fluorinated Pyridines
- Application: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
- Method: Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results: The synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines has been achieved .
-
Preparation of Triazolopyrimidine Derivatives
- Application: 2-Bromo-3-methoxypyridine is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .
- Method: The specific method of application or experimental procedures are not provided in the source .
- Results: The preparation of triazolopyrimidine derivatives and analogs has been achieved .
-
Synthesis of Biologically Active Molecules
- Application: 2-Pyridone and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- Method: A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as thrombin inhibitor, with satisfactory IC 5 index (about 0.02–2.5 μM) .
- Results: The synthesis of biologically active molecule with 2-pyridone scaffold has been achieved .
-
Metal-Catalyzed Cross-Coupling Reactions
- Application: Highly functionalized pyridines, including aryl and heteroaryl substituted derivatives, are among the most prevalent heterocycles encountered in natural products, pharmaceutical and agrochemical industry, as well as in material science .
- Method: Cross-coupling reactions have been applied on heterocyclic systems and, naturally, also on pyridine with a substantial number of examples being reported .
- Results: The successful application of metal-catalyzed cross-coupling reactions on pyridine has been reported .
-
Preparation of Pyridine Derivatives
- Application: As pyridines are the most common heterocyclic motif found in pharmaceutically active compounds, preparative methods of pyridine derivatives remain an essential research topic in organic synthesis .
- Method: Besides constructing the pyridine core via classical cyclization strategies, decoration of pyridine building blocks via different types of reactions is applied frequently .
- Results: The preparation of pyridine derivatives has been achieved .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dibromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDQTIVECPBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462750 | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-methoxypyridine | |
CAS RN |
79491-45-5 | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

